

N,N'-Diphenylbenzidine (DPB): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **N,N'-Diphenylbenzidine**

Cat. No.: **B146868**

[Get Quote](#)

Introduction

N,N'-Diphenylbenzidine (DPB), a diarylamine derivative of benzidine, is a multifaceted organic compound of significant interest in both academic research and industrial applications. While its primary recognition comes from its role as a highly reliable redox indicator, its utility extends into materials science and analytical chemistry.^{[1][2][3]} The unique electronic properties stemming from its extended π -conjugated system enable the formation of stable radical cations, a characteristic that underpins its function as both a visual indicator and a hole-transporting material.^{[3][4]}

This guide provides an in-depth exploration of **N,N'-Diphenylbenzidine**, moving beyond a simple statement of its molecular weight to offer a comprehensive resource for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, elucidate its mechanism of action, present validated experimental protocols for its synthesis and application, and provide essential safety information, all grounded in authoritative references.

Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is a prerequisite for its effective application. This section details the key identifiers and physicochemical characteristics of **N,N'-Diphenylbenzidine**.

Chemical Identity

- IUPAC Name: N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine[5]
- Synonyms: Diphenylbenzidine, 4,4'-Bis(anilino)biphenyl, 4,4'-Dianilinobiphenyl[1][5]
- CAS Number: 531-91-9[5][6]
- Molecular Formula: C₂₄H₂₀N₂[5][6][7][8]
- SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)NC4=CC=CC=C4[5][7]

Molecular Weight

The molecular weight is a critical parameter for all stoichiometric calculations, from solution preparation to reaction modeling. The molecular weight of **N,N'-Diphenylbenzidine** is consistently reported across major chemical databases.

- Average Molecular Weight: 336.43 g/mol [6][7]
- Monoisotopic Mass: 336.162648646 Da[5]

Physical and Chemical Properties

The key experimental properties of **N,N'-Diphenylbenzidine** are summarized in the table below. These data are essential for determining appropriate solvents, storage conditions, and purification methods.

Property	Value	Source(s)
Appearance	Grey to brownish or off-white fine crystalline powder.	[1] [2] [5]
Melting Point	246-248 °C	[2] [6] [9] [10]
Solubility	Insoluble in water. Slightly soluble in Acetone, DMF, DMSO, and Ethyl Acetate.	[2] [6]
Storage Conditions	Store below +30°C in a dry place, protected from light.	[2] [6] [7]
Vapor Density	11.6 (vs air)	[2] [6]
Flash Point	>110 °C	[2] [6]

Mechanism of Action as a Redox Indicator

N,N'-Diphenylbenzidine's primary application in analytical chemistry is as a redox indicator, particularly in titrations involving strong oxidizing agents like potassium dichromate and cerium(IV) sulfate.[\[2\]](#)[\[6\]](#) Its function is based on a distinct and reversible color change upon oxidation.

In its reduced form, the molecule is colorless. Upon oxidation, it loses two electrons and two protons to form a highly conjugated quinone-diimine system. This oxidized species is a stable cation radical, often referred to as a Wurster's Blue type cation, which exhibits a deep violet or blue color.[\[3\]](#) The intense color is due to the extensive delocalization of the charge across the entire molecule, which significantly lowers the energy of electronic transitions into the visible spectrum. The reaction is reversible, allowing the colorless form to be regenerated upon introduction of a reducing agent.

Caption: Reversible oxidation of **N,N'-Diphenylbenzidine**.

Key Applications in Research and Development

The unique properties of DPB make it a valuable tool in several scientific domains.

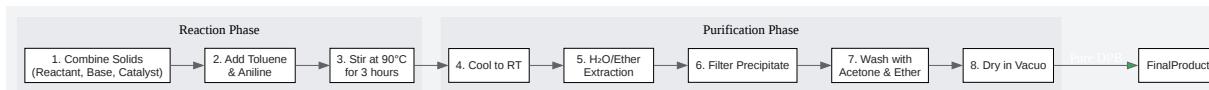
- Redox Titrations: It is the indicator of choice for the titration of iron(II) with dichromate. The indicator is added after the majority of the titrant has been consumed, and the endpoint is marked by the first appearance of a stable violet-blue color.
- Analytical Chemistry: Beyond titrations, its ability to produce a strong color upon oxidation makes it a useful chromogenic reagent in various colorimetric assays for detecting oxidizing agents.^[1]
- Materials Science: In the field of organic electronics, DPB and its derivatives are widely investigated as hole-transporting materials (HTMs) for devices like Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells.^{[4][9]} Its aromatic amine structure facilitates the transport of positive charge carriers (holes).
- Polymer Industry: It can be employed as a stabilizer and antioxidant in polymer formulations, enhancing thermal stability and resistance to degradation.^[1]
- Organic Synthesis: DPB serves as an intermediate in the synthesis of more complex molecules, including various dyes and pigments.^{[1][6]}

Experimental Protocols

To ensure scientific integrity, the following protocols are detailed with explanations for key steps, reflecting a self-validating system of experimentation.

Synthesis of N,N'-Diphenylbenzidine via Buchwald-Hartwig Amination

This protocol describes a modern and efficient palladium-catalyzed synthesis route.^{[2][6][8]} The Buchwald-Hartwig amination is a powerful cross-coupling reaction for forming carbon-nitrogen bonds. The palladium catalyst facilitates the coupling of an aryl halide (4,4'-dibromobiphenyl) with an amine (aniline). The phosphine ligand ($P(t\text{-}Bu)_3$) is crucial for stabilizing the palladium catalyst and promoting the reaction cycle, while the strong base ($t\text{-}BuONa$) is necessary to deprotonate the amine.


Materials:

- 4,4'-dibromobiphenyl (10 mmol, 3.12 g)

- Aniline (25 mmol, 2.3 mL)
- Sodium tert-butoxide (t-BuONa) (30 mmol, 2.9 g)
- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.2 mmol, 183 mg)
- Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 mmol, 20 mg)
- Toluene (30 mL)
- Diethyl ether, Acetone, Distilled water

Procedure:

- Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4,4'-dibromobiphenyl, sodium tert-butoxide, Pd₂(dba)₃, and P(t-Bu)₃.
- Solvent and Reagent Addition: Add 30 mL of toluene to the flask, followed by the addition of aniline via syringe.
- Reaction: Stir the reaction mixture vigorously at 90°C for 3 hours. Monitor the reaction progress by TLC if desired.
- Workup - Cooling and Extraction: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract three times with diethyl ether and distilled water to remove inorganic salts and excess aniline.
- Isolation: The product will precipitate from the organic layer. Filter the solid precipitate.
- Purification: Wash the collected solid with acetone and then diethyl ether to remove residual starting materials and catalyst byproducts.
- Drying: Dry the purified **N,N'-Diphenylbenzidine** product in a vacuum oven. The expected yield is approximately 90%.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemimpex.com [chemimpex.com]
- 2. N,N'-Diphenylbenzidine CAS#: 531-91-9 [m.chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. N,N'-Diphenylbenzidine | C24H20N2 | CID 68280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N,N'-Diphenylbenzidine | 531-91-9 [chemicalbook.com]
- 7. N,N'-Diphenylbenzidine | 531-91-9 | FD00206 | Biosynth [biosynth.com]
- 8. N,N'-Diphenylbenzidine synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 9. [sunshine-oled.com](http://sunshineoled.com) [sunshine-oled.com]
- 10. N,N'-Diphenylbenzidine | CAS#:531-91-9 | Chemsoc [chemsrc.com]
- To cite this document: BenchChem. [N,N'-Diphenylbenzidine (DPB): A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b146868#n-n-diphenylbenzidine-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com